molecular formula C7H14O2S B2582560 Methyl 2-sulfanylhexanoate CAS No. 1565047-29-1

Methyl 2-sulfanylhexanoate

Cat. No.: B2582560
CAS No.: 1565047-29-1
M. Wt: 162.25
InChI Key: XQPPGNXKSWYQBJ-UHFFFAOYSA-N
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Description

Methyl 2-sulfanylhexanoate: is an organic compound with the molecular formula C7H14O2S. . This compound contains a sulfur atom, making it a sulfur-containing organic compound. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of Methyl 2-sulfanylhexanoate at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage. This could include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Sulfur-containing compounds often participate in various metabolic pathways, interacting with enzymes or cofactors . They can also affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Many compounds are directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-sulfanylhexanoate can be synthesized through various synthetic routes. One common method involves the reaction of hexanoic acid with methanol in the presence of a catalyst to form methyl hexanoate. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-sulfanylhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form the corresponding alcohol.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-sulfanylhexanoate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups into molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly methionine gamma-lyase, which plays a role in amino acid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

    Methyl 2-sulfanylbutanoate: Another sulfur-containing ester with a shorter carbon chain.

    Methyl 2-sulfanylpropanoate: Similar structure but with an even shorter carbon chain.

    Ethyl 2-sulfanylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-sulfanylhexanoate is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds can influence its solubility, reactivity, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-sulfanylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPPGNXKSWYQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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